2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22-10-12(11-5-2-3-8-15(11)22)16(23)9-21-18(24)17-13(19)6-4-7-14(17)20/h2-8,10,16,23H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZBULVHJWFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Design
The target compound dissects into two primary components:
- 2,6-Difluorobenzoyl chloride : Synthesized from 2,6-difluorobenzoic acid via chlorination.
- 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine : Constructed through sequential formylation, Henry reaction, and nitro reduction of 1-methylindole.
2,6-Difluorobenzoyl Chloride Synthesis
Protocol :
- Starting material : 2,6-Difluorobenzoic acid (commercially available).
- Chlorination : Thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C→RT, 4h.
- Yield : 92–95% after vacuum distillation.
Mechanistic Insight :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$
Exothermic reaction requiring controlled addition to prevent thermal degradation.
Ethanolamine Derivative Synthesis
Route A: Henry Reaction and Nitro Reduction
Step 1: 1-Methylindole-3-carbaldehyde Synthesis
Step 2: Nitro Alcohol Formation (Henry Reaction)
- Reagents : 1-Methylindole-3-carbaldehyde + nitromethane + ammonium acetate (cat.) in ethanol, reflux, 12h.
- Product : (E)-2-Nitro-1-(1-methyl-1H-indol-3-yl)ethanol.
- Yield : 65%.
Step 3: Nitro → Amine Reduction
Route B: Reductive Amination of Ketone Intermediate
Step 1: 3-Acetyl-1-methylindole Synthesis
Step 2: Reductive Amination
Route C: Epoxide Ring-Opening
Step 1: Indole Epoxidation
Step 2: Ammonia-Mediated Ring Opening
- Conditions : NH₃ (7N in MeOH), 60°C, 8h.
- Product : 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine.
- Yield : 55%.
Table 1: Comparative Analysis of Ethanolamine Synthesis Routes
| Route | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| A | Henry Reaction | 65→82 | 95.2% | High |
| B | Reductive Amination | 58 | 89.7% | Moderate |
| C | Epoxide Ring-Opening | 55 | 87.3% | Low |
Amide Bond Formation: Final Coupling
Protocol :
- Reagents : 2,6-Difluorobenzoyl chloride (1.1 equiv), ethanolamine derivative (1.0 equiv), triethylamine (2.5 equiv), THF, 0°C→RT, 12h.
- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, silica gel chromatography (EtOAc/hexane).
- Yield : 68–72%.
Mechanistic Considerations :
Optimization Challenges and Solutions
Regioselectivity in Indole Functionalization
Nitro Reduction Side Reactions
Physicochemical and Spectroscopic Characterization
Key Analytical Data
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit tumor growth in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has reported promising results for indole-based compounds in terms of their cytotoxicity against a range of human cancer cell lines .
Case Study:
A related compound demonstrated an average growth inhibition rate of 12.53% against a panel of approximately sixty cancer cell lines . This suggests that 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide could potentially exhibit similar or enhanced efficacy.
Antimicrobial Properties
The emergence of antibiotic resistance has necessitated the development of new antimicrobial agents. Compounds featuring benzamide and indole scaffolds have shown antibacterial and antifungal activities. For example, certain benzamide derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| Compound W6 | 5.19 | S. aureus (Gram-positive) |
| Compound W1 | 5.08 | A. niger (Fungal) |
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of benzamides and their derivatives. For instance, compounds similar to this compound have been explored for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes management and neurodegenerative diseases respectively .
Case Study:
A study on sulfonamides with benzodioxane moieties showed promising results in inhibiting specific enzymes, indicating that modifications to the benzamide structure can lead to enhanced biological activity .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methyl-1H-indole-3-carboxaldehyde: A synthetic intermediate used in the synthesis of various indole derivatives.
2,6-difluoro-N-(2-hydroxyethyl)benzamide: A structurally similar compound with different biological activities.
Uniqueness
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both fluorine atoms and the indole moiety, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other indole derivatives .
Biological Activity
2,6-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, with the CAS number 2034594-91-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 330.3 g/mol. The structure features a difluorobenzamide moiety linked to a hydroxyethyl indole derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034594-91-5 |
| Molecular Formula | C18H16F2N2O2 |
| Molecular Weight | 330.3 g/mol |
The compound's biological activity is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in critical signaling pathways:
- c-MET Kinase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on the c-MET kinase, which is implicated in tumor growth and metastasis. For example, certain modifications to the structure have shown over 50% inhibition at concentrations of 20 μM .
- Dopamine Receptor Agonism : The compound has also been studied for its agonistic effects on dopamine receptors, particularly D3 receptors. This activity is associated with potential therapeutic applications in neuropsychiatric disorders .
Anticancer Activity
The compound has demonstrated promising anticancer properties through various studies:
- Cell Growth Inhibition : In non-small cell lung cancer (NSCLC) models, it has shown enhanced cell growth inhibition compared to single-target agents .
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds:
- Inhibition of Bacterial Growth : Compounds with similar structural features have exhibited antibacterial activity against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have contributed valuable insights into the biological activities of this compound:
- Study on c-MET Inhibition :
- Dopamine Receptor Study :
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, the 2,6-difluorobenzamide core is prepared via acylation of 2,6-difluoroaniline with benzoyl chloride under controlled pH (6–7) and temperature (0–5°C) to prevent side reactions . Subsequent coupling with a 1-methylindole-derived intermediate (e.g., 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine) is performed using carbodiimide-based coupling agents (e.g., EDC/HCl) in acetonitrile:water (3:1) at room temperature for 72 hours, achieving ~75% yield after crystallization from methanol:water (4:1) . Key factors include strict anhydrous conditions during indole alkylation and purification via silica-gel chromatography to isolate stereoisomers .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). The indole NH proton appears as a singlet at δ 10.2–10.5 ppm, while the hydroxyl proton (from the hydroxyethyl group) resonates at δ 5.8–6.1 ppm. Fluorine atoms deshield adjacent carbons, causing distinct splitting in 13C NMR (e.g., C-F couplings at ~160 ppm) .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad O-H stretch at 3200–3400 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H17F2N2O2: 365.1174; observed: 365.1178) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this benzamide derivative?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker SMART APEX CCD, Mo-Kα radiation) to obtain accurate unit cell parameters (e.g., monoclinic P21/c, a=5.0479 Å, β=91.432°) .
- Refinement : Employ SHELXL for small-molecule refinement. Compare experimental bond lengths/angles (e.g., C-F = 1.34 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects or solvent inclusion .
- Validation : Cross-check thermal displacement parameters (Ueq) for fluorine atoms; unusually high values (>0.1 Ų) suggest disorder, requiring TWIN/BASF corrections in SHELXL .
Q. What strategies are effective in optimizing reaction conditions when encountering low yields in the coupling step of this compound’s synthesis?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., EDC vs. DCC) with additives like HOBt or HOAt to reduce racemization .
- Solvent Optimization : Replace acetonitrile with DMF or THF to enhance solubility of hydrophobic intermediates .
- Temperature Control : Conduct the reaction under reflux (70°C) for 8 hours instead of 72 hours at room temperature, monitoring progress via TLC (Rf target: 0.3 in ethyl acetate/hexane 1:1) .
- Workup Adjustments : Use acid-base extraction (1M HCl/NaHCO3) to remove unreacted amines before crystallization .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replace 2,6-difluoro with 2-chloro-6-fluoro or remove fluorine) using parallel synthesis .
- Biological Assays : Test analogs against target enzymes (e.g., antifungal activity via microdilution assays, IC50 determination) and compare with parent compound .
- Computational Analysis : Perform molecular docking (AutoDock Vina) to correlate fluorine’s electronegativity with binding affinity to cytochrome P450 enzymes. Fluorine at position 2 improves hydrophobic interactions by 1.2 kcal/mol in docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
